REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][CH2:10][O:11][c:12]1[c:13]([O:18][CH3:19])[cH:14][cH:15][cH:16][cH:17]1.[CH3:38][CH2:39][OH:40].[O:20]1[CH:21]([CH2:23][O:24][c:25]2[cH:26][cH:27][cH:28][c:29]3[nH:30][c:31]4[cH:32][cH:33][cH:34][cH:35][c:36]4[c:37]23)[CH2:22]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][CH2:10][O:11][c:12]1[c:13]([O:18][CH3:19])[cH:14][cH:15][cH:16][cH:17]1)[CH2:22][CH:21]([OH:20])[CH2:23][O:24][c:25]1[cH:26][cH:27][cH:28][c:29]2[nH:30][c:31]3[cH:32][cH:33][cH:34][cH:35][c:36]3[c:37]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1OCCNCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)[nH]c1cccc(OCC3CO3)c12
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1OCCN(Cc1ccccc1)CC(O)COc1cccc2[nH]c3ccccc3c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |